molecular formula C10H15N3O3 B2969344 N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide CAS No. 1334369-06-0

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide

Cat. No.: B2969344
CAS No.: 1334369-06-0
M. Wt: 225.248
InChI Key: ZCAJYZQNKQRZIO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative characterized by a 2-hydroxy-3-methoxy-2-methylpropyl substituent on the amide nitrogen. Pyrazine-2-carboxamides are widely studied for their biological activities, including antimicrobial, antimycobacterial, and enzyme inhibitory properties, driven by the pyrazine core's ability to engage in π-π stacking and hydrogen bonding with biological targets .

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-10(15,7-16-2)6-13-9(14)8-5-11-3-4-12-8/h3-5,15H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAJYZQNKQRZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC=CN=C1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with appropriate alcohols and amines under specific conditions. One common method includes the esterification of pyrazine-2-carboxylic acid followed by amidation with the desired amine. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the hantavirus envelope glycoprotein Gn, suggesting its antiviral activity. The compound binds to the glycoprotein, interfering with its function and preventing the virus from entering host cells .

Comparison with Similar Compounds

Key Examples :

6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide ():

  • Exhibits 65% inhibition of Mycobacterium tuberculosis H37Rv at 6.25 µg/mL.
  • Chlorine substituents enhance lipophilicity (logP), improving membrane permeability and antimycobacterial efficacy .

N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide ():

  • Demonstrates high activity against M. tuberculosis (MIC = 3.13–6.25 µg/mL).
  • The iodine atom and methyl group contribute to steric bulk and moderate logP, facilitating target engagement .

N-(2-nitrophenyl)pyrazine-2-carboxamide (): Inhibits M. tuberculosis H37Rv at ≥32 µg/mL.

3-Amino-N-(2,4-dimethoxybenzyl)pyrazine-2-carboxamide (): Antimicrobial activity linked to the dimethoxybenzyl group, which enhances solubility but may reduce BBB penetration due to high polarity .

Comparison with Target Compound :
The 2-hydroxy-3-methoxy-2-methylpropyl group in the target compound introduces both hydrophilic (hydroxyl, methoxy) and hydrophobic (methyl) elements. This may:

  • Enhance solubility compared to halogenated derivatives (e.g., ).
  • Moderate BBB permeability due to polar groups, similar to dimethoxybenzyl analogs ().
  • Facilitate hydrogen bonding with enzymatic targets, akin to nitro-substituted derivatives ().

Physicochemical and Pharmacokinetic Properties

ADME Parameters (Table 1) :

Compound logP GI Absorption BBB Permeability TPSA (Ų) Reference
N-(4-Bromo-3-methylphenyl) derivative (5a) 2.78 High Yes 67.5
N-(3′-Acetyl-2-methylbiphenyl) derivative (5c) 3.12 High Yes 67.5
3-Amino-N-(2,4-dimethoxybenzyl) derivative 0.19 Moderate Limited 89.9
Target Compound (Predicted) ~1.5–2.0 Moderate-High Limited ~80–90

Key Observations :

  • The target compound’s hydroxyl and methoxy groups likely reduce logP compared to halogenated analogs, favoring solubility but limiting BBB penetration.

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Halogens (Cl, I) and nitro groups enhance antimycobacterial activity by increasing lipophilicity and target binding .
  • Electron-Donating Groups (EDGs) : Methoxy and hydroxyl groups improve solubility but may reduce potency against hydrophobic targets (e.g., M. tuberculosis enzymes) .
  • Hybrid Substituents : The target compound’s mixed substituents (EDG + alkyl) could balance solubility and activity, though empirical validation is needed.

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)pyrazine-2-carboxamide, also known as 2-methoxy-3-(2-methylpropyl)pyrazine, is a compound that belongs to the class of methoxypyrazines. This article delves into its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Chemical Formula : C9H14N2O
  • Molecular Weight : 166.2203 g/mol
  • IUPAC Name : 2-methoxy-3-(2-methylpropyl)pyrazine
  • CAS Registry Number : 24683-00-9

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anti-tubercular agent and its sensory properties in food applications.

Anti-Tubercular Activity

Recent studies have highlighted the synthesis of various pyrazine derivatives aimed at enhancing anti-tubercular activity against Mycobacterium tuberculosis. While this compound itself has not been extensively studied, its structural relatives have shown promising results. For instance, compounds with similar pyrazine structures have demonstrated inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against M. tuberculosis .

The mechanisms through which pyrazines exert their biological effects are not fully elucidated; however, several hypotheses exist:

  • Inhibition of Bacterial Growth : Pyrazines may interfere with bacterial metabolic pathways.
  • Cellular Uptake and Toxicity : Studies on related compounds indicate low cytotoxicity towards human cells (e.g., HEK-293 cells), suggesting a favorable safety profile .

Case Study 1: Structure-Activity Relationship (SAR)

A study investigating various substituted pyrazines found that modifications to the side chains significantly impacted their anti-tubercular efficacy. For example, derivatives with specific functional groups exhibited enhanced binding affinity to bacterial enzymes . This suggests that structural modifications can optimize the biological activity of similar compounds.

Case Study 2: Food Applications

This compound has been detected in various food sources such as bell peppers and grapes, contributing to their flavor profiles. Its sensory properties make it a candidate for use as a flavoring agent in the food industry .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (μM)Source
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamideAnti-tubercular1.35 - 2.18
N-(4-hydroxyphenyl)-N'-(4-pyridinyl)ureaAnti-cancer<10
N-(4-isobutylphenyl)-N'-(pyridinyl)ureaAnti-bacterial20 - 50

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing pyrazine-2-carboxamide derivatives, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling pyrazine-2-carboxylic acid with amine-containing precursors using carbodiimide-based reagents (e.g., 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) in aprotic solvents like dimethylformamide (DMF). For example, nitration of 3-hydroxypyrazine-2-carboxamide requires precise stoichiometric ratios of potassium nitrate and sulfuric acid, with temperature control to minimize side reactions . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity during purification (e.g., silica gel chromatography with CHCl₃/ethanol elution) .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic techniques?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}). Mass spectrometry (ES/MS) verifies molecular weight and fragmentation patterns .
  • Crystallography : Single-crystal X-ray diffraction (XRD) reveals bond lengths, angles, and intermolecular interactions. For example, intramolecular N–H⋯N hydrogen bonds stabilize planar conformations, while C–H⋯O interactions contribute to supramolecular frameworks. Data collection at 223 K with MoKα radiation (λ = 0.71073 Å) and refinement via SHELXL2018/3 ensures high-resolution structural models .

Q. What protocols are used to evaluate the biological activity of pyrazine-2-carboxamide derivatives?

  • Methodology :

  • Antimicrobial Testing : Determine minimum inhibitory concentrations (MIC) against bacterial/fungal strains using broth microdilution assays. For instance, compounds with a selectivity index (SI = CC₅₀/MIC) >10 advance to in vivo testing .
  • Corrosion Inhibition : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization assess inhibitor efficiency in acidic media. Pyrazine derivatives like N-(quinolin-8-yl)pyrazine-2-carboxamide achieve >94% inhibition at 100 ppm in DMSO-based formulations .

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